5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Catalog No.
S794122
CAS No.
4860-93-9
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS Number

4860-93-9

Product Name

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

3-phenyl-1,4-dihydropyrazol-5-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)

InChI Key

OXRSFHYBIRFJSF-UHFFFAOYSA-N

SMILES

C1C(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

C1C(=NNC1=O)C2=CC=CC=C2

Precursor in Organic Synthesis:

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one serves as a valuable building block in organic synthesis for the preparation of diverse heterocyclic compounds. Its reactive ketone group and the presence of the nitrogen atoms in the pyrazole ring enable various functionalization reactions, allowing the creation of complex molecular structures. Research has explored its application in synthesizing various pyrazole derivatives with potential biological activities, such as anticonvulsant and anti-inflammatory properties [].

Reference Standard in Pharmaceutical Testing:

Due to its structural similarity to certain pharmaceutical agents, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one finds use as a reference standard in quality control processes for drugs. Its presence can be detected and quantified using analytical techniques like chromatography and spectroscopy, aiding in ensuring the purity and integrity of pharmaceutical products [].

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound characterized by its pyrazolone structure. Its molecular formula is C9H8N2OC_9H_8N_2O with a molecular weight of approximately 160.17 g/mol. The compound features a phenyl group attached to a 3H-pyrazol-3-one moiety, which contributes to its chemical properties and biological activities. It is often recognized for its potential applications in medicinal chemistry and as a ligand in coordination chemistry.

Typical of pyrazolone derivatives. These include:

  • Condensation Reactions: It can react with aldehydes or ketones to form various substituted derivatives.
  • Metal Complexation: The compound can form complexes with transition metals, such as copper(II), leading to the formation of coordination compounds that exhibit distinct properties compared to the free ligand .
  • Hydrazone Formation: Reaction with hydrazones can yield more complex structures, expanding its synthetic utility in organic chemistry.

Research indicates that 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some studies suggest that its derivatives possess antimicrobial properties, making them candidates for pharmaceutical applications .
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Several methods have been developed for synthesizing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one:

  • Condensation of Hydrazine and Ketones: This method involves the reaction of phenyl hydrazine with suitable ketones under acidic conditions.
  • Cyclization Reactions: Starting from appropriate precursors such as β-keto esters and hydrazines can lead to the formation of the pyrazolone structure through cyclization reactions.
  • Diazo Coupling Reactions: This method employs diazo compounds to introduce substituents at the 5-position of the pyrazolone ring.

The applications of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one span various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as analgesics and anti-inflammatory agents.
  • Coordination Chemistry: As a ligand, it forms complexes with metals, which are useful in catalysis and materials science.
  • Agricultural Chemicals: Some derivatives may have applications in agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one focus on its behavior in biological systems and its interaction with other molecules:

  • Protein Binding Studies: Evaluating how the compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its pharmacokinetic properties.
  • Synergistic Effects: Studies have shown that combining this compound with other agents may enhance its therapeutic effects, indicating potential for combination therapies .

Several compounds share structural similarities with 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
5-Methyl-2-phenyloxazolePyrazoloneExhibits strong antioxidant activity
NorphenazonePyrazoloneKnown for analgesic properties
1-PyridinylpyrazolePyrazoleExhibits antimicrobial activity
1-AcetylpyrazolePyrazoleUsed in synthesizing various drugs

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific phenyl substitution and resulting biological activities, making it a valuable compound in medicinal chemistry and coordination chemistry.

Early Synthesis and Discovery

The pyrazolone scaffold emerged in the late 19th century with the pioneering work of Ludwig Knorr, who synthesized phenazone (antipyrine) in the 1880s through the condensation of phenylhydrazine and ethyl acetoacetate. While 5-phenyl-2,4-dihydro-3H-pyrazol-3-one itself was not isolated until later, its structural framework shares similarities with early pyrazolone derivatives. The synthesis of 3-phenyl-5-pyrazolone, a closely related compound, was achieved by Curtius in 1883 via the reaction of phenylhydrazine with ethyl benzoylacetate. These foundational methods laid the groundwork for modern synthetic approaches to aryl-substituted pyrazolones.

Classification

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, a subclass of azoles distinguished by their lactam-like structure. Pyrazolones are classified based on substituent positions:

  • 1-Pyrazolones: Substituents at N-1 (e.g., phenazone).
  • 3-Pyrazolones: Substituents at N-3 (e.g., 5-phenyl-2,4-dihydro-3H-pyrazol-3-one).
  • 4-Pyrazolones: Substituents at C-4.

This compound is further categorized as a 3-aryl-5-pyrazolone due to the phenyl group at position 5 and the ketonic oxygen at position 3.

XLogP3

1.2

Wikipedia

5-Phenyl-4H-pyrazol-3-ol

Dates

Modify: 2023-08-15

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